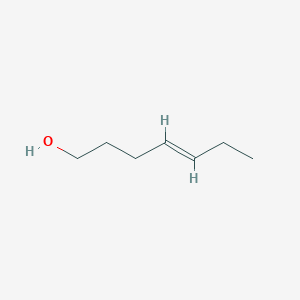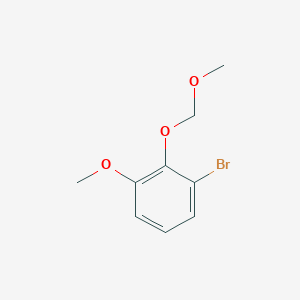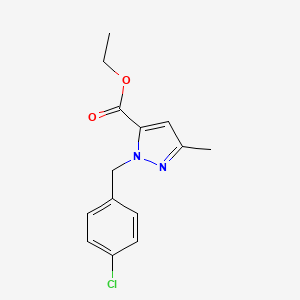
1-Pentyne, 3-bromo-
Overview
Description
1-Pentyne, 3-bromo- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C5H7Br, and it features a bromine atom attached to the third carbon of the pent-1-yne chain
Preparation Methods
1-Pentyne, 3-bromo- can be synthesized through several methods, primarily involving halogenation and elimination reactions:
Chemical Reactions Analysis
1-Pentyne, 3-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different substituted alkynes.
Reduction Reactions: The compound can be reduced using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), converting the alkyne to an alkane.
Scientific Research Applications
1-Pentyne, 3-bromo- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Researchers use 1-pentyne, 3-bromo- to study enzyme mechanisms and metabolic pathways involving halogenated compounds.
Mechanism of Action
The reactivity of 1-pentyne, 3-bromo- is primarily due to the presence of the bromine atom and the carbon-carbon triple bond. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The triple bond’s high electron density allows for electrophilic addition reactions, where electrophiles add to the carbon atoms of the triple bond .
Comparison with Similar Compounds
1-Pentyne, 3-bromo- can be compared with other halogenated alkynes, such as:
1-Bromo-2-pentyne: Similar in structure but with the bromine atom on the second carbon.
1-Iodo-3-pentyne: Contains an iodine atom instead of bromine, leading to variations in reactivity and applications due to the different halogen properties.
Properties
IUPAC Name |
3-bromopent-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-3-5(6)4-2/h1,5H,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMAKUZDEVRFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254774.png)

![[(2R,3R,4R,5R)-3-Acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B3254792.png)

![2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3254810.png)



![tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3254845.png)




